molecular formula C29H30N4O2S B2459867 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide CAS No. 847397-77-7

2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2459867
CAS No.: 847397-77-7
M. Wt: 498.65
InChI Key: JWOSUZIOOLOFCN-UHFFFAOYSA-N
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Description

2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to interact with biopolymers, leading to various biological effects . The compound may inhibit enzymes or receptors, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzimidazole core with a pyrrolidinyl and phenylacetamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-[1-(3-methylsulfanylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2S/c1-20(2)33(22-10-5-4-6-11-22)28(35)19-32-26-15-8-7-14-25(26)30-29(32)21-16-27(34)31(18-21)23-12-9-13-24(17-23)36-3/h4-15,17,20-21H,16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSUZIOOLOFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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